molecular formula C8H11N3S B8815310 (2-Methylanilino)thiourea

(2-Methylanilino)thiourea

Cat. No.: B8815310
M. Wt: 181.26 g/mol
InChI Key: YRABENKRWXQGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methylanilino)thiourea is a member of phenylhydrazines.

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

(2-methylanilino)thiourea

InChI

InChI=1S/C8H11N3S/c1-6-4-2-3-5-7(6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12)

InChI Key

YRABENKRWXQGMK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NNC(=S)N

Canonical SMILES

CC1=CC=CC=C1NNC(=S)N

solubility

20 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 15.9 g. (0.1 moles) of o-tolylhydrazine hydrochloride, 15.2 g. (0.2 moles) of ammonium thiocyanate, 300 ml. of ethanol and 30 ml. of water are heated at reflux temperature for 24 hours, the solvent is removed by distillation at atmospheric pressure, and sufficient water added to cause precipitation. The aqueous suspension is filtered and the solid residue recrystallized from aqueous ethanol affording 15 g. (85%) of 1-(o-tolyl)-3-thiosemicarbazide, m.p. 158°-160° C.
Name
o-tolylhydrazine hydrochloride
Quantity
0.1 mol
Type
reactant
Reaction Step One
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0.2 mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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